molecular formula C9H14N2O2S B13108840 4,6-Diethyl-2-(methylsulfonyl)pyrimidine

4,6-Diethyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13108840
M. Wt: 214.29 g/mol
InChI Key: CGFWXWKIOBGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethyl-2-(methylsulfonyl)pyrimidine (CAS: 497872-96-5) is a pyrimidine derivative characterized by ethyl substituents at the 4- and 6-positions and a methylsulfonyl (-SO₂CH₃) group at the 2-position. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.28 g/mol . The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the reactivity of the pyrimidine ring in nucleophilic aromatic substitution (SNAr) reactions.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4,6-diethyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C9H14N2O2S/c1-4-7-6-8(5-2)11-9(10-7)14(3,12)13/h6H,4-5H2,1-3H3

InChI Key

CGFWXWKIOBGZNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)S(=O)(=O)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the 2-position .

Scientific Research Applications

4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the 2-(methylsulfonyl)pyrimidine core but differ in substituents at the 4- and 6-positions:

Compound Name Substituents (4,6-) 2-Position Group Molecular Formula Key Applications/Reactivity
4,6-Diethyl-2-(methylsulfonyl)pyrimidine Ethyl -SO₂CH₃ C₉H₁₄N₂O₂S Underexplored; potential SNAr reagent
4,6-Dichloro-2-(methylsulfonyl)pyrimidine Chloro -SO₂CH₃ C₅H₄Cl₂N₂O₂S Polymer synthesis (hyperbranched PAEs)
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Methoxy -SO₂CH₃ C₇H₁₀N₂O₄S Herbicides, cysteine bioconjugation
4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine Chloro, ethoxy -SO₂CH₃ C₇H₈ClN₂O₃S Radioligand precursors

Reactivity in Nucleophilic Substitution

The methylsulfonyl group activates the pyrimidine ring for SNAr by withdrawing electron density, making the adjacent carbon susceptible to attack. Key findings:

  • 4,6-Dichloro-2-(methylsulfonyl)pyrimidine reacts with phenoxides/thiophenoxides to form hyperbranched poly(arylene ethers) (HB-PAEs) at room temperature, achieving molecular weights up to 3.06 × 10⁴ g/mol .
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine serves as a cysteine-targeting agent in proteomics due to its selective arylation of thiols .

Thermal and Material Properties

  • HB-PAEs derived from dichloro analogues exhibit high thermal stability (decomposition temperatures >300°C) and glass transition temperatures (Tg) of ~150°C, making them suitable for optical materials .
  • Dimethoxy analogues are precursors to herbicidal agents (e.g., 7-[(4,6-dimethoxypyrimidin-2-yl)thio]phthalimide), with efficacy against Pseudoperonospora cubensis at 400 mg/L .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.